![molecular formula C16H18N8O B2410978 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea CAS No. 2034537-98-7](/img/structure/B2410978.png)
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C16H18N8O and its molecular weight is 338.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Research has led to the development of numerous synthetic pathways and chemical reactions involving [1,2,4]Triazolo[4,3-b]pyridazin derivatives and related compounds. For instance, Abdelhamid et al. (2012) explored the synthesis of pyrazolo[5,1-c][1,2,4]triazines and other heterocyclic compounds containing a benzofuran moiety, demonstrating the chemical versatility and potential applications of triazolopyridazin derivatives in developing novel compounds with possible therapeutic applications (Abdelhamid, Fahmi, & Alsheflo, 2012).
- Wang et al. (2015) modified a PI3Ks inhibitor by replacing the acetamide group with an alkylurea moiety, enhancing the compound's antiproliferative activities and reducing toxicity, highlighting the structural modification potential for enhancing biological activity and safety (Wang et al., 2015).
Biological Applications and Potency
- The research on derivatives of [1,2,4]Triazolo[4,3-b]pyridazin and similar compounds has shown promising biological activities. For example, Anderson et al. (2012) identified triazolothienopyrimidine derivatives as potent and metabolically stable inhibitors of the kidney urea transporter UT-B, suggesting their potential as novel diuretics with a unique mechanism of action (Anderson et al., 2012).
- Jin et al. (2014) discovered a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase, indicating the significant therapeutic potential of triazolopyridine derivatives in cancer immunotherapy and antifibrotic treatments (Jin et al., 2014).
Antimicrobial and Antioxidant Activities
- Research into the antimicrobial and antioxidant properties of triazolopyridine derivatives has been fruitful. Bhuiyan et al. (2006) synthesized thienopyrimidine derivatives showing pronounced antimicrobial activity, contributing to the development of new antimicrobial agents (Bhuiyan et al., 2006).
- Zaki et al. (2017) investigated the antioxidant activity of selenolopyridine derivatives, finding some compounds to exhibit significant antioxidant properties compared to ascorbic acid, underscoring the potential for developing novel antioxidants (Zaki et al., 2017).
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c25-16(18-9-12-2-1-6-17-8-12)20-13-5-7-23(10-13)15-4-3-14-21-19-11-24(14)22-15/h1-4,6,8,11,13H,5,7,9-10H2,(H2,18,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPZKRTWRBMBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CN=CC=C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

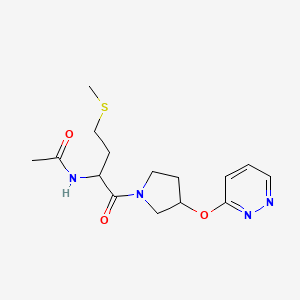

![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
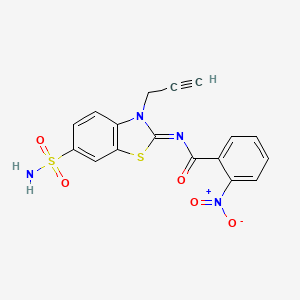
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)
![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)
![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)
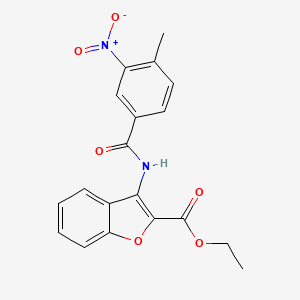


![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)
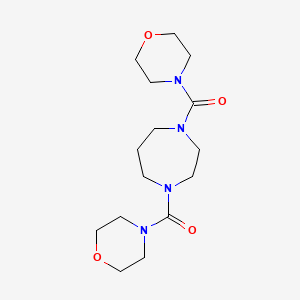
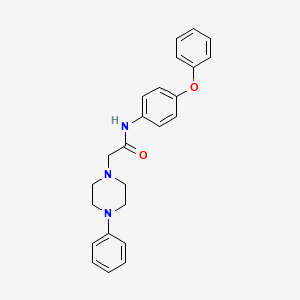
![N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2410918.png)